

Application of Mito-V in Fluorescence Microscopy for Mitochondrial Viscosity Imaging

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Compound of Interest

Compound Name: Z6466608628

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Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. The viscosity of the mitochondrial matrix is a critical parameter that reflects and influences these functions. Abnormal mitochondrial viscosity has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Therefore, the ability to accurately measure mitochondrial viscosity in living cells is of paramount importance for both basic research and drug development. Mito-V is a novel, red-emitting fluorescent probe specifically designed for the sensitive and selective detection of mitochondrial viscosity. Its mechanism is based on the principle of Twisted Intramolecular Charge Transfer (TICT), which results in a significant fluorescence enhancement upon encountering a viscous environment. This application note provides a comprehensive overview of Mito-V's properties and detailed protocols for its use in fluorescence microscopy.

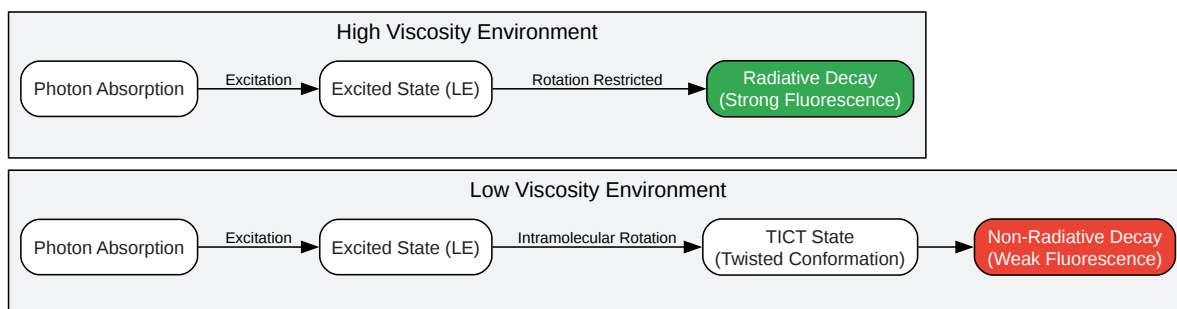
Photophysical and Performance Data

Mito-V exhibits favorable photophysical properties for live-cell imaging, including a large Stokes shift and excellent photostability. The key quantitative data for Mito-V are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~550 nm	[1]
Emission Maximum (λ_{em})	~610 nm	[1]
Molar Extinction Coefficient (ϵ)	Data not available in search results	
Quantum Yield (Φ)	Data not available in search results	
Stokes Shift	~60 nm	[1]
Optimal Concentration for Staining	100-500 nM	[2]
Incubation Time	15-45 minutes	[2]

Mechanism of Action: Twisted Intramolecular Charge Transfer (TICT)

The viscosity-sensing capability of Mito-V is based on the Twisted Intramolecular Charge Transfer (TICT) mechanism. In a low-viscosity environment, the rotor component of the Mito-V molecule can freely rotate upon photoexcitation. This rotation leads to a non-radiative decay to the ground state, resulting in weak fluorescence. However, in a high-viscosity environment, such as the mitochondrial matrix, this intramolecular rotation is restricted. This restriction inhibits the non-radiative decay pathway, forcing the excited molecule to return to the ground state via fluorescence emission, leading to a significant increase in fluorescence intensity.



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Figure 1. Mechanism of Mito-V based on Twisted Intramolecular Charge Transfer (TICT).

Experimental Protocols

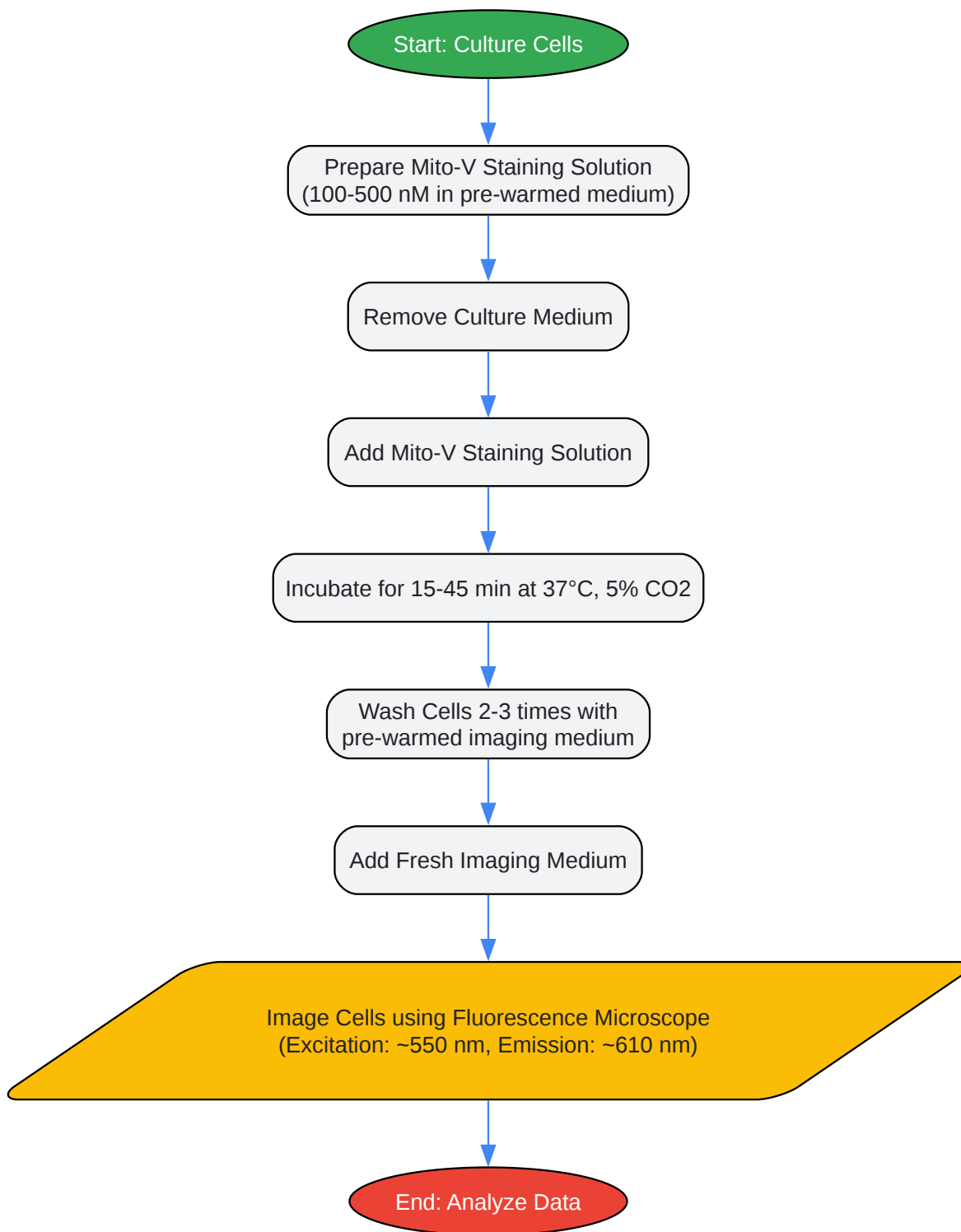
This section provides detailed protocols for the preparation of reagents and the application of Mito-V for imaging mitochondrial viscosity in live cells.

Reagent Preparation

- Mito-V Stock Solution (1 mM):
 - Dissolve the lyophilized Mito-V powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C, protected from light.
- Live-Cell Imaging Medium:

- Use a phenol red-free cell culture medium (e.g., DMEM, HBSS) to reduce background fluorescence.
- Pre-warm the medium to 37°C before use.
- Staining Solution (100-500 nM):
 - On the day of the experiment, dilute the 1 mM Mito-V stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration.
 - The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A starting concentration of 200 nM is recommended.

Live-Cell Staining and Imaging Workflow



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Figure 2. Experimental workflow for live-cell imaging with Mito-V.

Detailed Protocol for Live-Cell Imaging

- Cell Culture:
 - Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
 - Culture cells to the desired confluency (typically 70-80%) in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
- Staining:
 - Prepare the Mito-V staining solution as described above.
 - Aspirate the complete culture medium from the cells.
 - Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging medium.
 - Add the Mito-V staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15-45 minutes at 37°C in a 5% CO₂ incubator, protected from light.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed imaging medium to the cells.
 - Image the cells using a fluorescence microscope (e.g., confocal, epifluorescence) equipped with appropriate filters for red fluorescence.
 - Use an excitation wavelength of approximately 550 nm and collect the emission signal around 610 nm.

- To minimize phototoxicity, use the lowest possible excitation laser power and exposure time that provides a good signal-to-noise ratio.

Applications and Expected Results

Mito-V can be effectively used to visualize and quantify changes in mitochondrial viscosity in response to various stimuli, such as drug treatment, oxidative stress, or apoptosis induction. For instance, treatment of cells with agents known to increase mitochondrial viscosity, like nystatin, is expected to result in a significant increase in the fluorescence intensity of Mito-V within the mitochondria.[3] Co-localization studies with established mitochondrial markers (e.g., MitoTracker Green) can be performed to confirm the specific mitochondrial targeting of Mito-V.

Troubleshooting

- High Background Fluorescence:
 - Ensure complete removal of the staining solution by performing thorough washes.
 - Optimize the probe concentration; high concentrations can lead to non-specific staining.
 - Use phenol red-free imaging medium.
- Weak Signal:
 - Increase the probe concentration or incubation time.
 - Ensure the cells are healthy and have intact mitochondrial membrane potential, as probe accumulation is dependent on it.
 - Check the filter sets and laser lines on the microscope to ensure they are optimal for Mito-V's excitation and emission spectra.
- Phototoxicity:
 - Minimize the exposure of cells to the excitation light.
 - Use the lowest laser power and shortest exposure time necessary for image acquisition.

- Consider using a live-cell imaging solution designed to reduce phototoxicity.

Conclusion

Mito-V is a powerful and reliable fluorescent probe for the real-time monitoring of mitochondrial viscosity in living cells. Its high sensitivity, specificity, and favorable photophysical properties make it an invaluable tool for researchers in cell biology, pharmacology, and toxicology. The protocols provided in this application note offer a starting point for the successful application of Mito-V in a variety of experimental settings.

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